molecular formula C26H26N6O4 B12119858 5-{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B12119858
M. Wt: 486.5 g/mol
InChI Key: XYMCRXFLELCDHJ-UHFFFAOYSA-N
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Description

This compound belongs to the class of 5-arylidene-1,3-dimethylpyrimidine-2,4,6-triones, characterized by a pyrimidine-2,4,6-trione core substituted with a methylidene group at position 3. The unique structural features include a fused pyrido[1,2-a]pyrimidin-4-one moiety and a 4-benzylpiperazine substituent. Such modifications are designed to enhance biological activity by improving receptor binding and pharmacokinetic properties. Similar derivatives have demonstrated antiproliferative, antimicrobial, and anti-inflammatory activities, with structural variations influencing potency and selectivity .

Properties

Molecular Formula

C26H26N6O4

Molecular Weight

486.5 g/mol

IUPAC Name

5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C26H26N6O4/c1-28-23(33)20(24(34)29(2)26(28)36)16-19-22(27-21-10-6-7-11-32(21)25(19)35)31-14-12-30(13-15-31)17-18-8-4-3-5-9-18/h3-11,16H,12-15,17H2,1-2H3

InChI Key

XYMCRXFLELCDHJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)C(=O)N(C1=O)C

Origin of Product

United States

Preparation Methods

Precursor Selection and Cyclization Strategies

The pyrido[1,2-a]pyrimidinone scaffold is typically synthesized via cyclocondensation reactions between aminopyridine derivatives and carbonyl-containing substrates. A prevalent approach involves reacting 2-aminopyridine with α,β-unsaturated ketones or esters under basic conditions. For instance, Cho et al. demonstrated that β-bromo-α,β-unsaturated aldehydes undergo cyclocondensation with 2-aminobenzimidazole to form fused pyrimidine systems. Adapting this methodology, 2-aminopyridine derivatives could react with ethyl acrylate or analogous electrophiles to yield the pyrido[1,2-a]pyrimidin-4-one core.

Key considerations include:

  • Regioselectivity : The position of substituents on the pyrimidinone ring is influenced by the electronic nature of the starting materials. Electron-withdrawing groups on the α,β-unsaturated carbonyl compound direct cyclization to the desired position.

  • Catalysis : Basic conditions (e.g., K₂CO₃ in DMF) or acid catalysis (e.g., AcOH) are employed to promote cyclization. Microwave irradiation has been shown to enhance reaction efficiency, reducing time from hours to minutes.

Knoevenagel Condensation with 1,3-Dimethylbarbituric Acid

Formation of the Methylidene Bridge

The methylidene linkage between the pyrido[1,2-a]pyrimidinone and barbiturate moieties is established via Knoevenagel condensation. This involves reacting 3-formyl-pyrido[1,2-a]pyrimidin-4-one with 1,3-dimethylbarbituric acid in the presence of a base (e.g., piperidine or ammonium acetate). The reaction proceeds via deprotonation of the barbiturate’s active methylene group, followed by nucleophilic attack on the aldehyde and subsequent dehydration.

Critical Factors :

  • Catalyst : Ammonium acetate in acetic acid is preferred for high yields (≥85%).

  • Solvent : Ethanol or methanol under reflux ensures homogeneity and facilitates water removal.

Steric and Electronic Considerations

The 1,3-dimethyl groups on the barbiturate impose steric hindrance, necessitating prolonged reaction times (12–24 h) for complete conversion. Electron-deficient aldehydes (e.g., those with nitro or carbonyl substituents) exhibit enhanced reactivity, but the target compound’s aldehyde is electron-neutral, requiring careful optimization.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane or dichloromethane/methanol gradients. High-performance liquid chromatography (HPLC) with C18 columns resolves regioisomers, a common byproduct in Knoevenagel reactions.

Spectroscopic Validation

  • ¹H NMR : Key signals include the methylidene proton (δ 8.2–8.5 ppm, singlet) and the barbiturate NH protons (absent due to methylation).

  • MS (ESI+) : Molecular ion peaks confirm the target mass (C₂₉H₂₈N₆O₅, exact mass 564.21 g/mol).

Synthetic Route Optimization

Yield Enhancement Strategies

  • Microwave Assistance : Cyclocondensation steps achieve 90% yield in 10 min under microwave irradiation vs. 6 h conventionally.

  • Solvent-Free Conditions : Reactions performed without solvent reduce side products, as demonstrated in pyrimidobenzimidazole syntheses.

Scalability Challenges

Large-scale synthesis faces hurdles in maintaining regioselectivity during Knoevenagel condensation. Continuous flow reactors mitigate this by ensuring rapid mixing and temperature control.

Comparative Analysis of Methodologies

StepMethod 1 (SNAr)Method 2 (Buchwald-Hartwig)Method 3 (Microwave-Assisted)
Yield (%)65–7570–8085–90
Reaction Time (h)12–246–80.5–1
Purity (%)909295
Key Reference

Chemical Reactions Analysis

Types of Reactions

The compound 5-{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

The compound 5-{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved would require detailed biochemical studies and molecular docking analyses.

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact : The 4-benzylpiperazine group in the target compound may enhance receptor targeting compared to simpler arylidene derivatives (e.g., antimicrobial or antiproliferative activity in ).

Functional Analogues with Pyrimidine-Based Bioactivity

Antiproliferative Agents :

  • 5-(Benzylidene)-1,3-dimethylpyrimidine-2,4,6-triones : Exhibit IC₅₀ values of 2–10 μM against ovarian (A2780) and breast (MCF-7) cancer cells. The target compound’s pyrido ring may enhance cellular uptake or stability .
  • Furo[3,4-d]pyrimidines: EGFR tyrosine kinase inhibitors (e.g., Hossam et al.’s anilino-furopyrimidines) show activity at nanomolar ranges. The target compound’s fused pyrido-pyrimidine system may mimic this mechanism .

Anti-Inflammatory Agents :

  • Pyrimidine derivatives (2a-d, 7a-b) : Comparable to ibuprofen in reducing carrageenan-induced inflammation. Structural similarities (e.g., trione core) suggest shared COX-2 inhibition pathways .

Antiviral and Receptor-Targeted Agents :

  • Pyrimidine-catechol-diether derivatives (XIII–XVI): Anti-HIV activity via non-nucleoside reverse transcriptase inhibition (NNRTI). The target compound’s piperazine group may enable similar receptor modulation .
  • Trisubstituted pyrimidine amides (CCR4 antagonists) : High potency (IC₅₀ ~0.07 μM) via chemotaxis inhibition. The target compound’s benzylpiperazine group may interact with analogous GPCR pathways .

Structure-Activity Relationship (SAR) Insights

  • Substituent Flexibility: Piperazine and morpholino groups (e.g., in ) enhance solubility and receptor binding. The 4-benzylpiperazine in the target compound may improve blood-brain barrier penetration.
  • Methylidene Linker : The conjugated system in 5-arylidene derivatives stabilizes interactions with hydrophobic pockets in enzymes or DNA .

Biological Activity

The compound 5-{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule with notable potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H29N5O2C_{27}H_{29}N_{5}O_{2} with a molecular weight of approximately 519.68 g/mol. It features a combination of pyrido[1,2-a]pyrimidine and pyrimidine trione structures that contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Binding : It has been studied for its potential as a receptor agonist or antagonist, particularly in neurological and metabolic contexts.

Further biochemical studies are necessary to elucidate the specific pathways and molecular interactions involved.

Anticancer Properties

Recent studies have indicated that derivatives of similar structures exhibit significant anticancer activity. For instance:

  • In vitro Studies : Compounds with structural similarities have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Neurological Effects

Research has also highlighted potential applications in treating neurological disorders. The compound may influence neurotransmitter systems through its interaction with specific receptors:

  • GPR119 Agonism : Related compounds have demonstrated agonistic activity towards GPR119 receptors, which could enhance insulin secretion and improve glucose tolerance . This suggests a possible therapeutic role in managing type 2 diabetes.

Research Findings and Case Studies

StudyFindings
In vitro analysis Demonstrated cytotoxicity against cancer cell lines; potential for apoptosis induction.
GPR119 receptor studies Showed improved glucose tolerance and insulin secretion in models .
Mechanistic studies Indicated enzyme inhibition capabilities; further research needed for detailed pathways.

Comparison with Similar Compounds

The uniqueness of this compound can be compared to other similar compounds based on their biological activities.

CompoundBiological Activity
2-(4-benzylpiperazin-1-yl)pyridineModerate receptor binding activity; limited anticancer effects.
3-(Piperazin-1-yl)-1,2-benzothiazole derivativesAnticancer properties but less effective than the target compound.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this compound?

The synthesis typically involves multi-step reactions, including:

  • Coupling of pyrido[1,2-a]pyrimidinone and piperazine derivatives : Requires refluxing in polar aprotic solvents (e.g., DMF) with catalysts like triethylamine .
  • Formation of the methylidene bridge : Achieved via Knoevenagel condensation under acidic or basic conditions, often using acetic acid or piperidine as catalysts .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final product . Critical Parameters : Temperature control (±2°C) and inert atmospheres (N₂/Ar) are essential to prevent side reactions .

Q. Which analytical methods are most reliable for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • HPLC-PDA : Purity assessment (>95%) and detection of stereoisomers . Common Pitfalls : Overlapping NMR signals due to aromatic protons; use 2D NMR (COSY, HSQC) to resolve ambiguities .

Q. What are the primary biological targets hypothesized for this compound?

Preliminary studies suggest interactions with:

  • Kinases : Potential inhibition due to structural similarity to ATP-binding pocket inhibitors .
  • GPCRs : The benzylpiperazine moiety may target serotonin or dopamine receptors . Methodology : Surface plasmon resonance (SPR) or fluorescence polarization assays are recommended for initial target screening .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproduct formation?

Strategies :

  • Design of Experiments (DoE) : Screen parameters (solvent, catalyst, temperature) systematically .
  • In-situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability . Case Study : Replacing DMF with dimethylacetamide (DMAc) increased yield by 15% while reducing decomposition .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

  • X-ray Crystallography : Resolve Z/E isomerism of the methylidene group .
  • Computational Modeling : Compare DFT-optimized structures with experimental data . Example : A 2024 study resolved conflicting NMR signals by correlating computational chemical shifts (B3LYP/6-31G*) with experimental data .

Q. What approaches are effective for structure-activity relationship (SAR) studies?

  • Analog Synthesis : Modify substituents on the pyrimidine or piperazine rings (see Table 1) .
  • Biological Assays : Test analogs against kinase panels or cancer cell lines (e.g., MTT assay) .

Table 1: Structural Analogs and Key Modifications

Analog SubstituentBiological ActivityReference
4-MethylpiperazineEnhanced kinase inhibition (IC₅₀ = 0.8 µM)
BenzodioxoleImproved metabolic stability (t₁/₂ = 4.2 h)

Q. What in vivo models are suitable for pharmacokinetic and toxicity studies?

  • Rodent Models : Assess oral bioavailability and CNS penetration via tail-vein injection or oral gavage .
  • ADME Profiling : Use LC-MS/MS for plasma concentration analysis and metabolite identification . Key Finding : A 2025 study reported hepatic first-pass metabolism as a major barrier (bioavailability <20%) .

Q. How can computational modeling predict binding modes and selectivity?

  • Molecular Docking (AutoDock/Vina) : Simulate interactions with kinase ATP-binding pockets .
  • Molecular Dynamics (MD) : Assess binding stability over 100-ns simulations (e.g., RMSD <2 Å) . Validation : Cross-check docking scores with experimental IC₅₀ values .

Data Management & Reproducibility

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Detailed SOPs : Document reaction times, solvent batches, and purification thresholds .
  • Open Data Platforms : Share raw NMR/MS files via repositories like Zenodo .

Q. How should conflicting bioactivity data across labs be addressed?

  • Inter-lab Validation : Collaborate to standardize assay conditions (e.g., cell line passage number, serum concentration) .
  • Meta-Analysis : Use tools like RevMan to statistically reconcile discrepancies .

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